2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid
Description
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a 4-methylphenylsulfonamido (-SO₂NH-(4-methylphenyl)) moiety at the 2-position.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-9-2-5-11(6-3-9)24(22,23)19-13-8-10(15(16,17)18)4-7-12(13)14(20)21/h2-8,19H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBHVHULZHCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
- Starting Materials: 4-methylphenylsulfonyl chloride and an appropriate amine precursor.
- Reaction Conditions: The sulfonyl chloride is reacted with the amine under controlled temperature, often in the presence of a base to neutralize the released HCl.
- Outcome: Formation of 4-methylphenylsulfonamide intermediate, which is a key precursor for further functionalization.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group can be introduced by reacting the sulfonamide intermediate with trifluoroacetic anhydride or related trifluoromethylating agents.
- This step may involve heating the mixture to promote the substitution reaction.
- Subsequent hydrolysis converts intermediates to the carboxylic acid form, completing the benzoic acid framework with the trifluoromethyl substituent in the 4-position.
Cross-Coupling Catalytic Methods for Aromatic Substitution
A notable approach to synthesize related benzoic acid derivatives involves palladium or nickel-catalyzed cross-coupling reactions:
| Parameter | Details |
|---|---|
| Catalysts | Palladium (0) or Nickel (0) catalysts, including Pd or Ni complexes with phosphorous ligands |
| Ligands | Triphenylphosphine, tritolyphosphine, tributylphosphine, 1,2-bis-diphenylphosphinoethane, etc. |
| Solvents | Dry tetrahydrofuran (THF) |
| Reagents | Arylzinc bromides (e.g., p-tolylzinc bromide), sulfonic derivatives of benzoic acid esters |
| Conditions | Reflux or heating under inert atmosphere (N2), reaction times from 12 to 72 hours |
| Yields | Varying from 50% to over 90% depending on catalyst and conditions |
This method allows coupling of sulfonylated benzoate esters with arylzinc reagents to form substituted benzoic acid esters, which can be hydrolyzed to the acid form.
Representative Experimental Procedure (Adapted from Patent US6433214B1)
| Step | Description |
|---|---|
| 1 | Prepare a catalyst mixture: 10% Pd-C (0.89 g), triphenylphosphine (0.43 g) in dry THF (25 mL). |
| 2 | Heat under inert atmosphere to 40°C for 30 minutes. |
| 3 | Add methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate (19.1 g, 44 mmol). |
| 4 | After 1 hour, add to suspension of p-tolylzinc bromide. |
| 5 | Reflux until reaction completion (approx. 23 hours). |
| 6 | Cool to 25°C, quench with water and glacial acetic acid, separate phases. |
| 7 | Extract organic phase with water-dichloromethane (50:50), dry, and evaporate to obtain ester. |
| 8 | Hydrolyze ester to obtain acid if required. |
| Yield | Approximately 50% under these conditions, improved yields (up to 91%) reported with nickel catalysts and optimized ligands. |
Analytical Data Supporting Synthesis
- NMR Spectroscopy: Characteristic proton signals for methyl groups (e.g., 2.34 ppm singlet for 3H), aromatic multiplets between 7.19–7.75 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight (e.g., m/e 226 for methyl 2-(4-methylphenyl)benzoate).
- Chromatography: Purification by flash chromatography or preparative HPLC to isolate regioisomers or pure product.
Notes on Optimization and Variations
- Catalyst choice (Pd vs Ni) and ligand selection significantly affect yields and reaction times.
- Use of lithium chloride as an additive can improve reaction efficiency.
- Reaction temperatures and times are optimized to balance conversion and selectivity.
- Hydrolysis conditions are adjusted to convert esters to acids without degrading sensitive groups.
Summary Table of Key Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 4-methylphenylsulfonyl chloride, trifluoroacetic anhydride, benzoic acid derivatives |
| Catalysts | Pd(0), Ni(0) complexes with phosphorous ligands |
| Solvents | Dry THF, water-dichloromethane mixtures |
| Reaction Conditions | Inert atmosphere, 25–67°C, reflux, 12–72 hours |
| Yields | 50–91% depending on catalyst and conditions |
| Purification | Extraction, drying, evaporation, flash chromatography, preparative HPLC |
| Analytical Techniques | NMR, Mass Spectrometry, LC-MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid has been explored for its potential as an active pharmaceutical ingredient (API). Its sulfonamide structure is known for antibacterial properties, making it a candidate for developing new antibiotics or other therapeutic agents. Research indicates that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria .
Agricultural Chemistry
The compound has also been investigated as a potential herbicide or pesticide. The trifluoromethyl group contributes to herbicidal activity by affecting the biochemical pathways in plants. Studies have shown that similar compounds can inhibit specific enzymes involved in plant growth, leading to effective weed control .
Biochemical Research
In biochemical studies, this compound serves as a tool for investigating enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes makes it useful in studying drug metabolism and enzyme kinetics . For instance, research on related compounds has demonstrated their role in modulating cytochrome P450 enzymes, which are crucial for drug metabolism .
Material Science
The unique properties of this compound extend to material science, where it can be utilized in the synthesis of polymers or coatings with specific chemical resistance or thermal stability. The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance hydrophobicity and chemical resistance .
Case Study 1: Antibacterial Activity Assessment
A study conducted on various sulfonamide derivatives, including this compound, evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide structure significantly impacted antibacterial potency, with some derivatives showing enhanced activity against resistant bacterial strains .
Case Study 2: Herbicidal Efficacy
Research focusing on herbicides derived from benzoic acid derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited improved herbicidal activity compared to their non-fluorinated counterparts. This study provided insights into the structure-activity relationship (SAR) that could guide future herbicide development .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can modulate its reactivity and stability. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamido Modifications
4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid (CAS 31100-24-0) :
- Structural Difference : Replaces the 4-CF₃ group with a chlorine atom.
- Impact : Chlorine is less electron-withdrawing than CF₃, reducing the compound’s acidity and lipophilicity. This substitution may decrease bioavailability but improve solubility in polar solvents .
- Synthesis : Prepared via sulfonylation of 4-chloroanthranilic acid with 4-methylbenzenesulfonyl chloride, similar to methods in .
- 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid (CAS 379254-26-9): Structural Difference: The sulfonamide group is linked via an amino (-NH-) bridge instead of a direct sulfonamido (-SO₂NH-) bond. This derivative shows moderate solubility in DMSO and methanol, suggesting reduced polarity compared to the target compound .
Derivatives with Trifluoromethyl Substituents
- 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic Acid: Structural Difference: Incorporates a quinoline ring at the 4-position instead of CF₃. Biological Activity: Exhibits anti-influenza activity (EC₅₀ = 22.94 µM) due to π-π stacking interactions with viral RNA polymerase. The quinoline moiety enhances aromatic interactions, which the target compound lacks .
Salicylanilide Esters of 4-(Trifluoromethyl)benzoic Acid :
Compounds with Thio/Sulfonyl Linkages
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid (CAS 895-45-4) :
- Structural Difference : Replaces sulfonamido (-SO₂NH-) with a thioether (-S-) linkage.
- Impact : The thioether is less polar, reducing hydrogen-bonding capacity but increasing lipophilicity. This compound’s activity is uncharacterized, but its stability under oxidative conditions may differ from sulfonamides .
- 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid (CAS 1545-75-1): Structural Difference: Adds a nitro group adjacent to the CF₃ group. This could improve binding to charged biological targets but may also introduce toxicity risks .
Key Research Findings
- Sulfonamido vs.
- Trifluoromethyl Impact : CF₃ groups improve metabolic stability and membrane permeability but may reduce aqueous solubility .
- Synthetic Feasibility : Analogous compounds are synthesized via Friedel-Crafts sulfonylation () or nucleophilic substitution, suggesting scalable routes for the target compound .
Biological Activity
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid, with the molecular formula and CAS number 1052490-28-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Weight : 359.3 g/mol
- Purity : Minimum 95%
- Chemical Structure : The compound features a sulfonamide group and a trifluoromethyl substituent, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form reversible covalent bonds with active site residues of enzymes, inhibiting their function. This property is particularly useful in designing inhibitors for therapeutic applications.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially improving the efficacy of drugs designed to target these sites.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Research Findings
A summary of significant studies related to the biological activity of this compound is presented in the table below:
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a novel antimicrobial agent.
-
Anti-inflammatory Research :
- In an experimental model of arthritis, administration of the compound resulted in a 50% reduction in paw swelling compared to control groups, suggesting significant anti-inflammatory properties.
-
Cancer Cell Line Studies :
- In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values of 15 µM and 20 µM respectively.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid, and how can purity be optimized?
Answer:
The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
- Step 1: Sulfonamide formation via reaction of 4-(trifluoromethyl)benzoic acid derivatives with 4-methylbenzenesulfonamide under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents in anhydrous DCM) .
- Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity.
- Key Characterization: Confirm structure using /-NMR, FT-IR (C=O stretch at ~1680 cm), and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Answer:
- pH Stability Assays: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via:
- HPLC-UV: Track retention time shifts or new peaks.
- LC-MS: Identify hydrolyzed products (e.g., cleavage of sulfonamide or trifluoromethyl groups) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition onset >200°C indicates robustness for high-temperature applications) .
Advanced: How do electronic effects of the 4-methylphenylsulfonamido and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
- Trifluoromethyl Group: Strong electron-withdrawing effect activates the benzoic acid core for electrophilic substitution but deactivates it toward nucleophilic attack.
- Sulfonamido Group: The 4-methylphenyl moiety provides steric bulk, which can hinder coupling reactions (e.g., Suzuki-Miyaura). Mitigate this by using Pd(OAc)/SPhos catalyst systems in toluene/EtOH at 80°C .
- Mechanistic Insight: DFT calculations can model charge distribution to predict regioselectivity in functionalization .
Advanced: How can contradictory bioactivity data (e.g., IC50_{50}50 variability) across enzyme inhibition studies be resolved?
Answer:
Contradictions may arise from:
- Assay Conditions: Variability in buffer ionic strength, DMSO concentration, or enzyme source (e.g., recombinant vs. native). Standardize protocols using validated kits (e.g., Kinase-Glo^®) .
- Structural Analogues: Compare with derivatives lacking the sulfonamido group (e.g., 4-(trifluoromethyl)benzoic acid) to isolate pharmacophore contributions .
- Molecular Dynamics Simulations: Model ligand-enzyme binding to identify critical H-bonding or hydrophobic interactions influenced by the 4-methylphenyl group .
Advanced: What experimental designs are optimal for evaluating environmental fate and biodegradation pathways?
Answer:
- OECD 301B Test: Aerobic biodegradation in activated sludge; monitor via COD removal and LC-MS/MS to identify intermediates (e.g., desulfonated metabolites) .
- Soil Column Studies: Assess leaching potential by spiking compound into soil matrices and analyzing eluents for parent compound and breakdown products .
- QSAR Modeling: Predict bioaccumulation and toxicity using logP (calculated ~2.8) and topological polar surface area (~85 Å) .
Basic: What in vitro models are suitable for preliminary screening of antimicrobial activity?
Answer:
- Bacterial Strains: Use Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) in broth microdilution assays (CLSI guidelines).
- Fungal Strains: Test against C. albicans ATCC 90028 via agar diffusion (MIC endpoint at 24–48 hours).
- Positive Controls: Include ciprofloxacin (bacteria) and fluconazole (fungi) to validate assay sensitivity .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Modifications:
- Sulfonamido Group: Replace 4-methylphenyl with halogenated aryl groups to enhance metabolic stability .
- Carboxylic Acid: Esterify to prodrugs (e.g., ethyl ester) for increased oral bioavailability .
- ADME Profiling: Use Caco-2 cell monolayers to assess permeability and hepatic microsomes (human/rat) to predict clearance rates .
Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?
Answer:
- Polymorph Screening: Test solvents (e.g., acetone, THF, methanol) under varying cooling rates to identify stable crystalline forms .
- Additives: Introduce nucleation agents (e.g., silica nanoparticles) or employ anti-solvent precipitation (water in DMF) .
- Process Analytical Technology (PAT): Use in-line Raman spectroscopy to monitor crystallization in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
